Cas no 193954-27-7 (Fmoc-l-β-homoisoleucine)

Fmoc-l-β-homoisoleucine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions. This non-proteinogenic amino acid features a β-homologated side chain, which introduces enhanced conformational flexibility and steric effects in peptide design. Its structural modification can improve peptide stability and bioactivity, making it valuable for medicinal chemistry and biochemical research. The compound is typically characterized by high purity and compatibility with standard SPPS protocols, ensuring reliable incorporation into complex peptide sequences. Proper handling under anhydrous conditions is recommended to preserve its reactivity.
Fmoc-l-β-homoisoleucine structure
Fmoc-l-β-homoisoleucine structure
Product name:Fmoc-l-β-homoisoleucine
CAS No:193954-27-7
MF:C22H25NO4
Molecular Weight:367.4382
MDL:MFCD01862850
CID:66460
PubChem ID:7010016

Fmoc-l-β-homoisoleucine 化学的及び物理的性質

名前と識別子

    • Fmoc-L-beta-homoisoleucine
    • (3R,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid
    • Fmoc-L-β-Homoisoleucine
    • Fmoc-L-beta-HIle-OH
    • FMOC-L-ß-HOMOISOLEUCINE
    • Fmoc-β-Holle-OH
    • Fmoc-β-Homo-Ile-OH
    • Fmoc-β-HomoIle-OH
    • Fmoc-β-homoisoleucine
    • Fmoc-beta-Hoile-OH
    • Fmoc-Beta-homoIle-OH
    • Fmoc-b-HoIle-OH
    • FMOC-B-HOMO-ILE-OH
    • FMoc-Hle-OH
    • Fmoc--HoIle-OH
    • FMOC-ILE-(C*CH2)OH
    • fmoc-l-b-Homoisoleucine
    • FMoc-L-hoMoleucine
    • Fmoc-2-HoIle-OH
    • Fmoc-L-β-Homo-Ile-OH
    • Fmoc- -HoIle-OH
    • 193954-27-7
    • Fmoc--HoIle-OH Fmoc-L--homoisoleucine
    • EN300-269068
    • (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid
    • Fmoc-
    • Fmoc-L-
    • AKOS016003206
    • Fmoc-Ile-(C#CH2)OH
    • 1217622-60-0
    • MFCD01862850
    • HY-W009057
    • A-HoIle-OH
    • A-homoisoleucine
    • CS-W009773
    • AM803448
    • Fmoc-beta-Homoile-OH, >=96.0% (HPLC)
    • SCHEMBL119195
    • (3R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid
    • (3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid
    • AS-39460
    • (3R,4S)-Rel-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid
    • (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid
    • (3R,4S)-Rel-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoicacid
    • A-Homo-Ile-OH
    • (3R,4S)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-METHYLHEXANOIC ACID
    • A12211
    • A-Homoile-OH
    • Fmoc-l-β-homoisoleucine
    • MDL: MFCD01862850
    • インチ: 1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1
    • InChIKey: VHZUUIWBAYOCDD-VBKZILBWSA-N
    • SMILES: CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=C(C=CC=C2)C3=C1C=CC=C3

計算された属性

  • 精确分子量: 367.17800
  • 同位素质量: 367.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 9
  • 複雑さ: 500
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 4.3

じっけんとくせい

  • Color/Form: はくしょくふんまつ
  • PSA: 75.63000
  • LogP: 4.80540
  • Solubility: 未確定

Fmoc-l-β-homoisoleucine Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 储存条件:2-8°C
  • HazardClass:IRRITANT

Fmoc-l-β-homoisoleucine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-269068-5.0g
(3R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid
193954-27-7 95%
5g
$358.0 2023-06-03
ChemScence
CS-W009773-100mg
Fmoc-β-HoIle-OH
193954-27-7
100mg
$133.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F92850-5g
Fmoc-β-HoIle-OH
193954-27-7
5g
¥5046.0 2021-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032204-5g
Fmoc-l-β-homoisoleucine
193954-27-7 98%
5g
¥3577 2024-05-25
AAPPTec
UFI101-5g
Fmoc-beta-HIle-OH
193954-27-7
5g
$595.00 2024-07-20
Chemenu
CM184551-5g
Fmoc-beta-HoIle-OH
193954-27-7 95%
5g
$598 2021-06-09
Chemenu
CM184551-250mg
Fmoc-beta-HoIle-OH
193954-27-7 95%
250mg
$*** 2023-03-30
SHENG KE LU SI SHENG WU JI SHU
sc-327796-1 g
Fmoc-L-beta-homoisoleucine,
193954-27-7
1g
¥3,512.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-294868-1 g
Fmoc-L-beta-HIle-OH,
193954-27-7
1g
¥7,386.00 2023-07-11
Cooke Chemical
BD5127241-5g
Fmoc-β-HoIle-OH
193954-27-7 98%
5g
RMB 2364.80 2025-02-21

Fmoc-l-β-homoisoleucine 合成方法

Fmoc-l-β-homoisoleucine 関連文献

Fmoc-l-β-homoisoleucineに関する追加情報

Fmoc-l-β-homoisoleucine: A Comprehensive Overview

The compound with CAS No. 193954-27-7, known as Fmoc-l-β-homoisoleucine, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of l-β-homoisoleucine, which itself is a non-proteinogenic amino acid. The addition of the Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group, making it highly valuable in peptide synthesis and other chemical reactions.

Fmoc-l-β-homoisoleucine has gained attention due to its unique properties and applications in modern research. Recent studies have highlighted its role in the synthesis of complex peptides and proteins, where the Fmoc group plays a critical role in controlling the reactivity of the amino acid during the synthesis process. This compound is particularly useful in solid-phase peptide synthesis (SPPS), a widely used technique in medicinal chemistry and drug discovery.

The structural features of Fmoc-l-β-homoisoleucine make it an ideal candidate for exploring novel chemical reactions. The β-homoisoleucine moiety introduces steric hindrance, which can influence the folding and stability of peptides. This property has been exploited in recent research to design peptides with enhanced stability and bioavailability, which are crucial for therapeutic applications.

One of the most exciting developments involving Fmoc-l-β-homoisoleucine is its use in the study of protein-protein interactions. By incorporating this amino acid into peptide libraries, researchers can investigate how specific residues influence binding affinities and selectivities. This approach has been instrumental in drug discovery efforts, particularly in identifying inhibitors for challenging targets such as kinases and proteases.

Moreover, Fmoc-l-β-homoisoleucine has been employed in the synthesis of unnatural amino acids, which are increasingly being used to expand the chemical diversity of bioactive molecules. These unnatural derivatives can exhibit novel properties, such as improved pharmacokinetics or enhanced potency, making them valuable tools in drug development.

The synthesis of Fmoc-l-β-homoisoleucine involves a multi-step process that typically starts with the isolation or synthesis of l-β-homoisoleucine. The introduction of the Fmoc group is achieved through a coupling reaction, often facilitated by coupling agents such as HATU or EDCI. This step ensures that the amino group is effectively protected, enabling precise control during subsequent reactions.

Recent advancements in green chemistry have also influenced the production of Fmoc-l-β-homoisoleucine. Researchers are exploring more sustainable methods to synthesize this compound, including the use of catalytic systems and biodegradable reagents. These efforts aim to reduce environmental impact while maintaining high yields and purity.

In terms of applications, Fmoc-l-β-homoisoleucine has found utility in various fields beyond peptide synthesis. For instance, it has been used as a building block in the construction of complex natural products and synthetic molecules with intricate architectures. Its ability to participate in diverse chemical transformations makes it a versatile tool for organic chemists.

The study of Fmoc-l-β-homoisoleucine also contributes to our understanding of amino acid metabolism and biosynthesis. By examining how this compound interacts with cellular machinery, researchers can gain insights into fundamental biological processes, potentially leading to new therapeutic strategies for metabolic disorders.

In conclusion, Fmoc-l-β-homoisoleucine (CAS No. 193954-27-7) is a versatile and valuable compound with wide-ranging applications in chemistry and biology. Its unique properties, combined with ongoing research advancements, ensure that it remains at the forefront of scientific exploration for years to come.

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